Bromo-PEG2-NHS ester

bioconjugation thiol reactivity PEG linker

Achieve precise, sequential bioconjugation with this heterobifunctional linker. The NHS ester reacts with primary amines, while the bromoacetate group provides stable, specific thiol reactivity—crucially, unlike maleimide linkers, it remains stable at pH ≥8.0, preventing premature payload release. Ideal for PROTAC degrader assembly, ADC payload conjugation, and tunable hydrogel crosslinking. Order high-purity Bromo-PEG2-NHS ester for reliable, pH-controlled conjugation in your most demanding R&D applications.

Molecular Formula C11H16BrNO6
Molecular Weight 338.15 g/mol
Cat. No. B11828358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG2-NHS ester
Molecular FormulaC11H16BrNO6
Molecular Weight338.15 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCBr
InChIInChI=1S/C11H16BrNO6/c12-4-6-18-8-7-17-5-3-11(16)19-13-9(14)1-2-10(13)15/h1-8H2
InChIKeyYPQCMIBMAMVCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromo-PEG2-NHS Ester: A Heterobifunctional PEG Linker for PROTAC Synthesis and Bioconjugation


Bromo-PEG2-NHS ester (CAS: 2148295-96-7) is a heterobifunctional polyethylene glycol (PEG) linker containing a bromide (or bromoacetate) group and an N-hydroxysuccinimide (NHS) ester, separated by a short PEG2 spacer [1]. The NHS ester enables efficient conjugation to primary amines (e.g., lysine residues), while the bromo group serves as a leaving group for nucleophilic substitution with thiols (e.g., cysteine residues), enabling sequential, site-specific bioconjugation . This linker is widely employed in the synthesis of proteolysis-targeting chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand, facilitating selective protein degradation .

Why Generic Substitution of Bromo-PEG2-NHS Ester with Other PEG Linkers Fails


Heterobifunctional PEG linkers are not universally interchangeable due to distinct reactivity profiles, spacer lengths, and pH optima. Substituting Bromo-PEG2-NHS ester with a maleimide-PEG-NHS linker, for instance, risks conjugation failure at pH ≥8.0 where maleimides are unstable and lose thiol specificity . Conversely, using a TFP ester analog may introduce higher amine reactivity but at a different pH optimum and with altered hydrolytic stability, potentially compromising conjugation yields . The precise balance of amine reactivity (NHS ester) and thiol reactivity (bromoacetate) under specific pH conditions makes Bromo-PEG2-NHS ester uniquely suited for applications requiring sequential conjugation in the pH 7.0–8.0 range .

Bromo-PEG2-NHS Ester: Quantitative Evidence Guide for Comparator-Driven Selection


Thiol Reactivity Ranking: Bromoacetate vs. Maleimide and Iodoacetate

The thiol reactivity of the bromoacetate group in Bromo-PEG2-NHS ester is quantified relative to maleimide and iodoacetate. A study measuring reaction rate constants for various thiol-reactive groups found the order: maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate ≫ bromoacetamide, with rates increasing exponentially with pH [1].

bioconjugation thiol reactivity PEG linker

Amine Reactivity and Hydrolytic Stability: NHS Ester vs. TFP Ester

The NHS ester in Bromo-PEG2-NHS ester is compared to the TFP ester, a more hydrolytically stable alternative. TFP esters exhibit higher stability and greater amine reactivity at pH 7.5–8.0 than NHS esters at pH 7.0–7.5 .

amine conjugation NHS ester TFP ester hydrolytic stability

pH-Dependent Thiol Chemoselectivity: Bromoacetate vs. Maleimide

The bromoacetate group in Bromo-PEG2-NHS ester maintains chemoselectivity for thiols at pH ≥8.0, a pH range where maleimide groups are unstable and lose specificity . Maleimides are typically effective only up to pH 7.5 before hydrolysis reduces thiol selectivity.

chemoselectivity pH stability maleimide bromoacetate

PEG Spacer Length: Impact on Solubility and Hydrodynamic Volume

The PEG2 spacer in Bromo-PEG2-NHS ester (two ethylene oxide units) increases aqueous solubility compared to linkers with no spacer or shorter spacers . Longer PEG spacers (e.g., PEG4, PEG12) further enhance solubility and hydrodynamic volume, which can reduce renal clearance and improve conjugate circulation time .

PEG linker solubility hydrodynamic volume bioconjugation

Bromo-PEG2-NHS Ester: Optimal Research and Industrial Application Scenarios


PROTAC Linker Synthesis for Targeted Protein Degradation

Bromo-PEG2-NHS ester is widely used as a linker in PROTACs, where its heterobifunctional nature enables sequential conjugation of a target protein ligand and an E3 ligase ligand . The moderate PEG2 spacer provides sufficient solubility for cell-based assays while maintaining a compact linker length that can facilitate ternary complex formation .

Site-Specific Antibody-Drug Conjugate (ADC) Preparation

In ADC development, Bromo-PEG2-NHS ester can be used to introduce a thiol-reactive handle onto an antibody via lysine conjugation (NHS ester), followed by coupling with a thiol-containing drug payload . The bromoacetate group's stability at higher pH allows for conjugation steps that might be incompatible with maleimide-based linkers, reducing the risk of premature payload release .

Hydrogel Crosslinking for Tissue Engineering

The bromoacetate group in this linker can participate in thiol-ene Michael addition reactions for hydrogel formation, as demonstrated in studies using similar PEG-based crosslinkers . Its reactivity profile (slower than maleimide but faster than acrylate) enables tunable gelation times, which is critical for injectable hydrogel applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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